

CAS number and molecular structure of 1H-Indazole-4-carboxylic Acid

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Compound of Interest

Compound Name: 1H-Indazole-4-carboxylic Acid

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An In-depth Technical Guide to 1H-Indazole-4-carboxylic Acid

This guide provides a comprehensive overview of **1H-Indazole-4-carboxylic Acid**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthetic approaches, and its role as a key building block in medicinal chemistry.

Chemical Identity and Molecular Structure

1H-Indazole-4-carboxylic acid is a heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid functional group attached at the 4-position.^[1] This arrangement makes it a valuable scaffold and intermediate in the synthesis of more complex bioactive molecules.^[1]

CAS Number: 677306-38-6^[1]

Molecular Structure:

Caption: Molecular structure of **1H-Indazole-4-carboxylic Acid**.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and predict the characteristic spectroscopic signals for **1H-Indazole-4-carboxylic Acid** based on its structure.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1]
Molecular Weight	162.15 g/mol	[1][2]
Appearance	Yellow solid	[1]
Purity	≥ 95% (by HPLC)	[1]
IUPAC Name	1H-indazole-4-carboxylic acid	[2]
InChI Key	KGKZHHIUOZGUNP-UHFFFAOYSA-N	[2]
SMILES	<chem>OC(=O)c1cccc2[nH]ncc12</chem>	[3]
Topological Polar Surface Area	66 Å ²	[2]
Storage Conditions	Store at 0-8°C	[1]

Table 2: Predicted Spectroscopic Data

Note: Specific experimental spectra for **1H-Indazole-4-carboxylic Acid** were not available in the consulted resources. The data below are predictions based on the known behavior of its constituent functional groups.

Spectroscopy	Predicted Signals
¹ H NMR	~13 ppm (broad s, 1H): Carboxylic acid proton (-COOH). ~11-12 ppm (s, 1H): Indazole N-H proton. ~7.0-8.5 ppm (m, 4H): Aromatic and pyrazole ring protons.
¹³ C NMR	~165-175 ppm: Carboxylic acid carbonyl carbon (-COOH). ~110-150 ppm: Aromatic and pyrazole ring carbons.
IR Spectroscopy	~2500-3300 cm ⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.[4][5] ~1680-1710 cm ⁻¹ (strong, sharp): C=O stretch of the carbonyl group.[4][5] ~1600, ~1450 cm ⁻¹ : C=C stretching from the aromatic rings. ~1210-1320 cm ⁻¹ : C-O stretch.[5]
Mass Spectrometry	m/z ≈ 162.04: [M] ⁺ (Molecular Ion). m/z ≈ 145.04: [M-OH] ⁺ (Loss of hydroxyl radical). m/z ≈ 117.04: [M-COOH] ⁺ (Loss of carboxyl group).

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **1H-Indazole-4-carboxylic Acid** is not readily available, a general synthetic strategy can be conceptualized based on established methods for constructing the indazole scaffold.[6] Many synthetic routes for indazoles involve the cyclization of appropriately substituted aniline or phenylhydrazine precursors.[6][7]

Generalized Synthetic Workflow

A plausible route could involve the diazotization of an aminophthalic acid derivative, followed by reduction and cyclization to form the indazole ring system.

Caption: Generalized workflow for indazole carboxylic acid synthesis.

Conceptual Experimental Protocol

- **Diazotization:** Dissolve the starting material (e.g., 3-amino-phthalic acid) in an aqueous solution of a strong mineral acid (e.g., HCl) and cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
- **Reduction:** Prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl. Slowly add the cold diazonium salt solution to the reducing agent mixture. Allow the reaction to stir for several hours, which reduces the diazo group to a hydrazine.
- **Cyclization:** Heat the reaction mixture. The hydrazine intermediate will undergo intramolecular cyclization to form the indazole ring. The specific temperature and time will depend on the substrate.
- **Isolation and Purification:** After cooling, the solid product can be isolated by filtration. The crude product should then be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure **1H-Indazole-4-carboxylic Acid**.

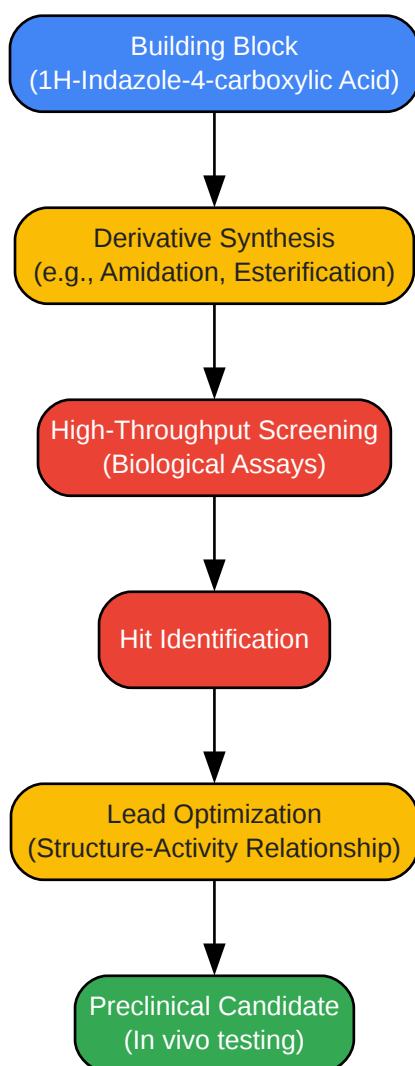
Applications in Research and Drug Development

1H-Indazole-4-carboxylic acid is a valuable building block for the synthesis of bioactive molecules in medicinal and agricultural chemistry.^[1] The indazole scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous approved drugs with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiemetic properties.^{[6][7]}

This compound serves as a key intermediate for creating more complex derivatives. Researchers can modify the carboxylic acid group (e.g., via amidation or esterification) or the indazole nitrogen to produce libraries of novel compounds for screening and lead optimization.^[1] Its structural properties are particularly relevant for developing novel anti-inflammatory and anticancer agents.^[1]

Role in the Drug Development Pipeline

The use of a building block like **1H-Indazole-4-carboxylic Acid** is an early step in the preclinical phase of drug development.



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Caption: Role of an intermediate in a drug discovery workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1H-Indazole-4-carboxylic Acid** is classified with the following hazards:

- H302: Harmful if swallowed.[2]
- H319: Causes serious eye irritation.[2]

Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses and gloves. It should be handled in a well-ventilated area.

Conclusion

1H-Indazole-4-carboxylic Acid (CAS: 677306-38-6) is a key chemical intermediate with significant potential in medicinal and synthetic chemistry. Its defined structure and reactive carboxylic acid handle make it an ideal starting point for the synthesis of diverse indazole derivatives. For researchers in drug development, it represents a valuable building block for exploring new therapeutic agents, particularly in the fields of oncology and inflammation.

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